Homocapsaicin II

Overview

Description

Homocapsaicin II is a pungent compound that can be isolated from the fruits of Capsicum annuum L . It’s also known as Capsaicin Impurity 7 . It has been shown to be a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are enzymes that catalyze the conversion of arachidonic acid to prostaglandins .

Synthesis Analysis

The synthesis of Homocapsaicin II involves a multi-step reaction with 10 steps . The process includes various reactions such as the use of Et3N / CH2Cl2, NaH, KI, DMSO, NaCl, LiAlH4, and SOCl2 at different temperatures and conditions .Molecular Structure Analysis

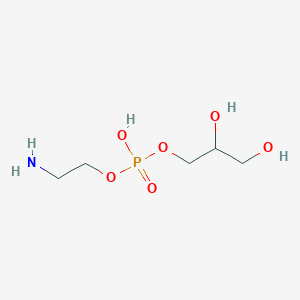

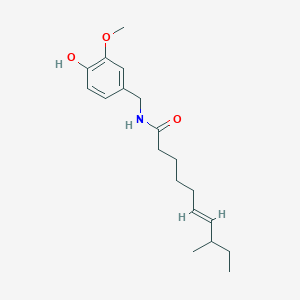

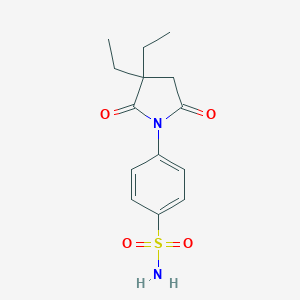

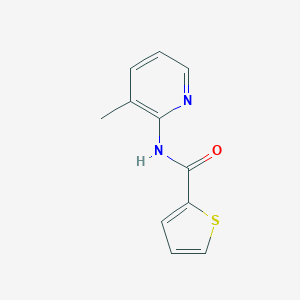

Homocapsaicin II has a molecular weight of 319.44 and a formula of C19H29NO3 . The molecule contains a total of 52 bonds, including 23 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis

Capsaicinoids, including Homocapsaicin II, can undergo oxidation promoted by enzymes in the presence of H2O2 or a metal with which they may form a complex . They can also undergo electrochemical oxidation reactions .Physical And Chemical Properties Analysis

Homocapsaicin II is a lipophilic, colorless, and odorless crystalline to waxy compound . It has a molecular weight of 319.44 and a formula of C19H29NO3 .Scientific Research Applications

Pro-health Properties

Capsaicinoids, including Homocapsaicin II, are subjects of scientific research in terms of pro-health properties. They have been investigated for their beneficial effects in the treatment of obesity, hypertension, diabetes, cardiovascular diseases, and their gastroprotective or anti-cancer activity .

Mechanism of Action

Target of Action

Homocapsaicin II, a natural product isolated from Capsicum annuum, has been shown to be a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Homocapsaicin II interacts with its targets, COX-1 and COX-2, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Homocapsaicin II is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Homocapsaicin II disrupts the production of prostaglandins, key components of this pathway . The downstream effects of this disruption include a reduction in inflammation and pain.

Pharmacokinetics

It is known that capsaicinoids, the family of compounds to which homocapsaicin ii belongs, are lipophilic and can be absorbed through the skin and mucous membranes . They are also metabolized in the liver and excreted in the urine

Result of Action

The molecular and cellular effects of Homocapsaicin II’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of COX-1 and COX-2, Homocapsaicin II reduces the production of prostaglandins, which are key mediators of these processes .

Action Environment

The action, efficacy, and stability of Homocapsaicin II can be influenced by various environmental factors. For instance, the synthesis, accumulation, and quantity of capsaicinoids are dependent on the genetic and environmental factors, the developmental stage of the fruit, time of harvesting fruits and season of sowing

Safety and Hazards

When handling Homocapsaicin II, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

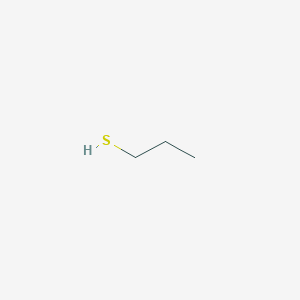

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJGZARGNROKAC-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homocapsaicin II | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can I quantify Homocapsaicin II in pepper samples?

A1: The research article describes a high-performance liquid chromatography (HPLC) method for quantifying Homocapsaicin II in pepper samples []. After freeze-drying and extracting the sample, the extract is analyzed using HPLC with UV detection at 280 nm. The method boasts a limit of detection of approximately 15-30 ng and can quantify Homocapsaicin II levels ranging from approximately 0.5 to 3600 microg of capsaicin equivalents per gram of product []. This method is suitable for analyzing various pepper parts, including the pericarp, placenta, seeds, and different sections of whole peppers, as well as pepper-containing foods [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)